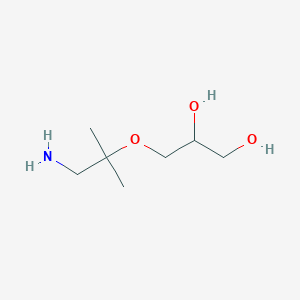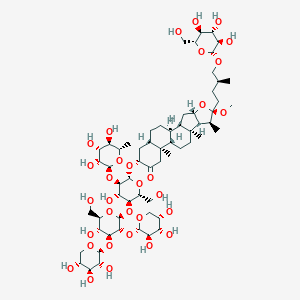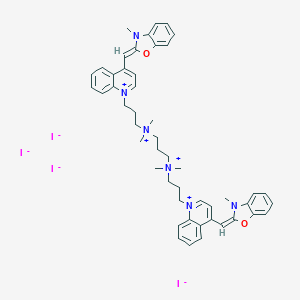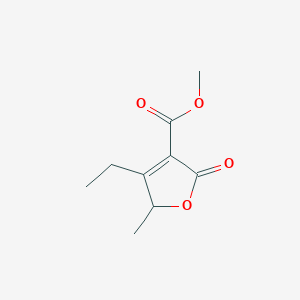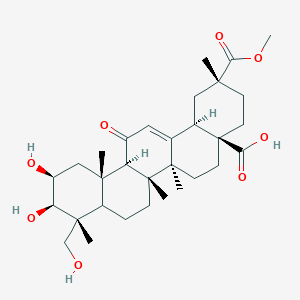
Esculentagenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Esculentagenin is a bioactive compound found in plants, particularly in the roots of plants belonging to the genus Smilax. It is a steroidal saponin, which means it has a steroid-like structure and exhibits soap-like properties. Esculentagenin has been studied for its various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Aplicaciones Científicas De Investigación
Triterpenoid and Saponin Characterization
A key study on Esculentagenin involved its isolation from the roots of Phytolacca esculenta, leading to the characterization of a new triterpenoid and its glycoside, esculentoside M. This was a significant advancement in understanding the chemical composition of Esculentagenin and its derivatives (Yang-hua, 1991).
Antimicrobial Peptides in Agriculture
Research has demonstrated the effectiveness of esculentin-1, an antimicrobial peptide from Rana esculenta, against a variety of microorganisms, including plant pathogens. This peptide, when genetically engineered into Nicotiana tabacum, conferred enhanced resistance to bacterial and fungal phytopathogens, highlighting its potential application in agricultural biotechnology for crop protection (Ponti et al., 2003).
Medical Research on Peptide Analogues
Another study explored the production of analogues of esculentin-1 through recombinant expression in Escherichia coli. These analogues retained the biological activity of the natural peptide, suggesting potential applications in medical research and antimicrobial therapy (Ponti et al., 1999).
Reproductive Biology in Amphibians
A comprehensive overview of research on the Comparative Endocrinology of reproduction using Rana esculenta as a model system has provided valuable insights. This research has contributed significantly to understanding the regulatory peptides involved in the reproductive biology of amphibians, which could have broader implications in the field of endocrinology (Di Fiore et al., 2020).
Cardiovascular Health Research
The water-soluble protein from Phascolosoma esculenta has been studied for its angiotensin I-converting enzyme (ACE) inhibitory activity, which has implications in cardiovascular health research. A novel ACE inhibitory peptide, isolated from the hydrolysate, showed potential as a natural ingredient for functional foods or pharmaceuticals against hypertension (Du et al., 2013).
Propiedades
Número CAS |
140231-40-9 |
|---|---|
Nombre del producto |
Esculentagenin |
Fórmula molecular |
C31H46O8 |
Peso molecular |
546.7 g/mol |
Nombre IUPAC |
(2R,4aR,6aR,6aS,6bR,9R,10R,11S,12aS,14bR)-10,11-dihydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C31H46O8/c1-26(25(38)39-6)9-11-31(24(36)37)12-10-29(4)17(18(31)14-26)13-19(33)22-27(2)15-20(34)23(35)28(3,16-32)21(27)7-8-30(22,29)5/h13,18,20-23,32,34-35H,7-12,14-16H2,1-6H3,(H,36,37)/t18-,20+,21?,22-,23+,26-,27+,28+,29-,30-,31+/m1/s1 |
Clave InChI |
UDGHUYMQCJZOHS-BUPAAZKASA-N |
SMILES isomérico |
C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CCC5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O)O)C)C)[C@H]2C1)C)C(=O)O)C(=O)OC |
SMILES |
CC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC |
SMILES canónico |
CC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC |
Sinónimos |
11-oxo-3-O-methyloleanata-12-en-2 beta,3 beta,23-trihydroxy-28-oic acid esculentagenin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



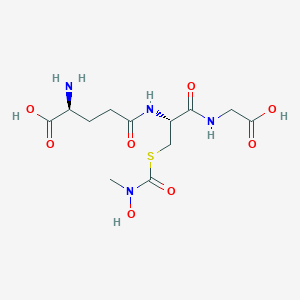
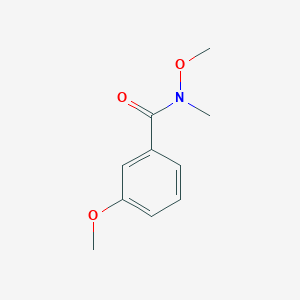
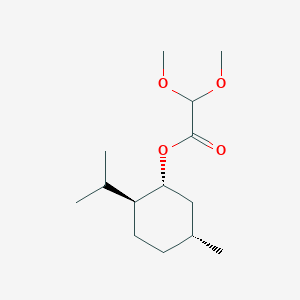
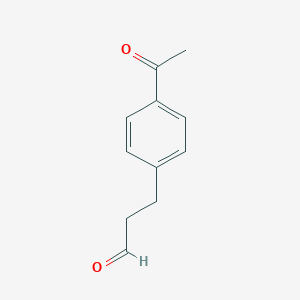
![1-[N-Fluorenylmethoxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B117191.png)
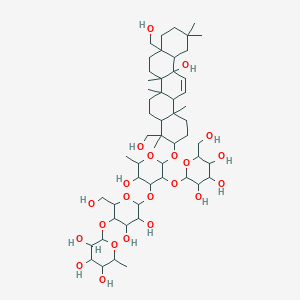
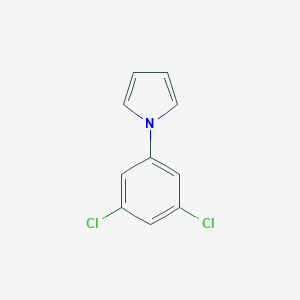
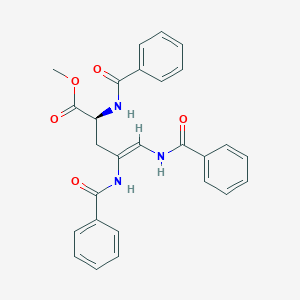
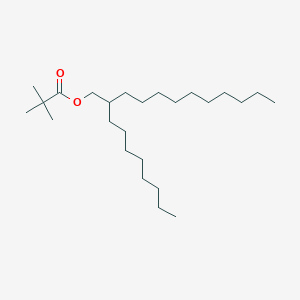
![ethyl 4-[(2S)-2-(dimethylamino)-3-methoxy-3-oxopropyl]-2-ethoxycarbonylsulfanylimidazole-1-carboxylate](/img/structure/B117202.png)
